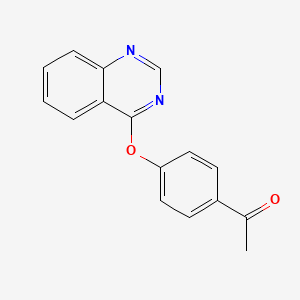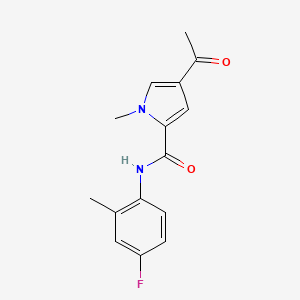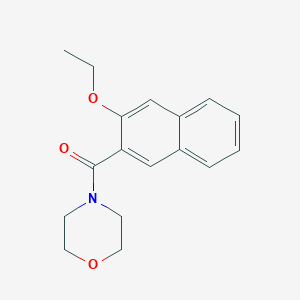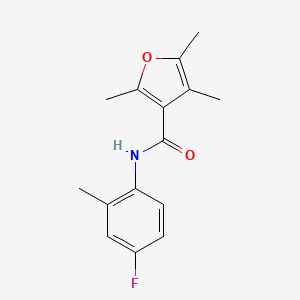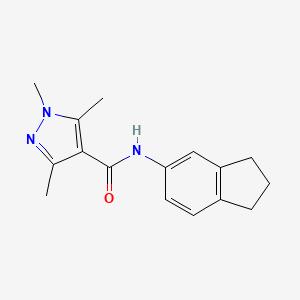
N-(2,3-dihydro-1H-inden-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide involves the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the inflammatory response. It also inhibits the activity of acetylcholinesterase (AChE), which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,3-dihydro-1H-inden-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide have been extensively studied. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It can also improve cognitive function and memory retention.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(2,3-dihydro-1H-inden-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide is its versatility in various scientific research applications. It can be used in vitro and in vivo experiments to study its potential therapeutic effects. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of N-(2,3-dihydro-1H-inden-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide. One potential direction is to study its potential use as a therapeutic agent for other diseases, such as multiple sclerosis and rheumatoid arthritis. Another direction is to investigate its potential use as a neuroprotective agent in traumatic brain injury and stroke. Additionally, further studies can be conducted to optimize the synthesis method and increase the yield and purity of the final product.
In conclusion, N-(2,3-dihydro-1H-inden-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide is a synthetic compound that has shown promising results in various scientific research applications. Its versatility and potential therapeutic effects make it an interesting compound for further study. However, more research is needed to fully understand its mechanism of action and potential applications in various fields.
Méthodes De Synthèse
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide involves a multistep process that starts with the reaction of 2,3-dihydroinden-1-one with ethyl acetoacetate to obtain 2-ethyl-2,3-dihydro-1H-inden-1-one. This intermediate is further reacted with 3-methyl-1-phenyl-1H-pyrazol-5-amine to obtain the desired product. The yield of the final product is around 60-70%, and the purity can be increased by recrystallization.
Applications De Recherche Scientifique
N-(2,3-dihydro-1H-inden-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide has shown promising results in various scientific research applications. It has been studied for its potential use as a therapeutic agent for various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been investigated for its anti-inflammatory and antioxidant properties.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-10-15(11(2)19(3)18-10)16(20)17-14-8-7-12-5-4-6-13(12)9-14/h7-9H,4-6H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCNPNLSFILNIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


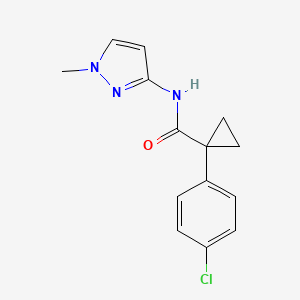
![2-[(4-Methylpiperidin-1-yl)methyl]phthalazin-1-one](/img/structure/B7472570.png)
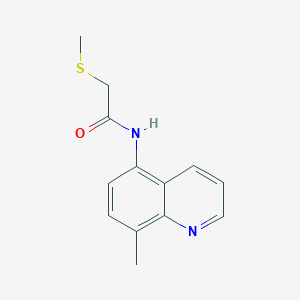

![N-[4-(cyanomethyl)phenyl]-2-methylpropanamide](/img/structure/B7472577.png)


